(S)-4-Fluorophenylglycine
Overview
Description
(S)-4-Fluorophenylglycine is an amino acid derivative characterized by the presence of a fluorine atom on the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential applications in drug design and development. The stereochemistry of the compound, denoted by the (S)-configuration, indicates that it is the enantiomer with a specific three-dimensional arrangement, which can influence its biological activity.
Scientific Research Applications
(S)-4-Fluorophenylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating neurotransmitter receptors.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Fluorophenylglycine typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a precursor compound, such as a fluorinated cinnamic acid derivative, using a chiral rhodium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve enzymatic resolution techniques, where racemic mixtures are separated using enzymes that selectively react with one enantiomer. This method can be more cost-effective and environmentally friendly compared to purely chemical synthesis routes.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Fluorophenylglycine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation can yield oximes or nitriles.
- Reduction can produce alcohols.
- Substitution can result in various substituted phenylglycine derivatives.
Mechanism of Action
The mechanism of action of (S)-4-Fluorophenylglycine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The fluorine atom can enhance the compound’s binding affinity and selectivity for these receptors, potentially leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Phenylglycine: Lacks the fluorine atom, which can result in different biological activity.
4-Fluorophenylalanine: Similar structure but with an additional methylene group, leading to different properties.
4-Fluorophenylalanine: Another fluorinated amino acid with distinct applications.
Uniqueness: (S)-4-Fluorophenylglycine is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-2-(4-fluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFYKCYQEWQPTM-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357387 | |
Record name | (S)-4-Fluorophenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19883-57-9 | |
Record name | (S)-4-Fluorophenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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